3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic molecule of significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole generally involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds:
Formation of 4-(Benzyloxy)benzohydrazide: : This can be achieved by the reaction of 4-(Benzyloxy)benzoic acid with hydrazine hydrate under reflux conditions.
Cyclization: : The intermediate undergoes cyclization with a chlorothiophen-2-yl-sulfonylmethyl derivative in the presence of a dehydrating agent like phosphorus oxychloride, producing the desired oxadiazole ring.
Industrial Production Methods
Industrial production may employ optimized versions of the above synthetic routes, often with continuous flow techniques to enhance efficiency and yield. Conditions such as temperature, pressure, and solvent selection are meticulously controlled to maximize output and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is known to undergo various chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate.
Reduction: : Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: : It readily participates in nucleophilic substitution reactions owing to its electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Catalysts like sodium ethoxide or potassium carbonate under reflux.
Major Products Formed
The primary products depend on the nature of the reactants and conditions. For example, oxidation yields corresponding sulfoxides or sulfones, while reduction could result in alcohols or amines.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole finds applications in various domains:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its binding properties with proteins and enzymes.
Medicine: : Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological effects are often mediated through its interaction with specific molecular targets like enzymes or receptors. For example, its anti-cancer activity may involve inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is unique due to its structural features and resultant biological properties. Similar compounds may include:
3-(4-Methoxyphenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole
3-(4-(Phenyl)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole
These analogs differ primarily in their substituents, leading to variations in their reactivity and biological activity.
This comprehensive overview covers the synthesis, reactions, applications, and unique aspects of this compound. Is there a specific section you'd like to dive deeper into?
Properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S2/c21-17-10-11-19(28-17)29(24,25)13-18-22-20(23-27-18)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKCDHDFPNKTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.